CJ-15161

Catalog No.
S548696
CAS No.
204970-97-8
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CJ-15161

CAS Number

204970-97-8

Product Name

CJ-15161

IUPAC Name

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1

InChI Key

FHFHNAQEPILWDK-FCHUYYIVSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3

Description

The exact mass of the compound 4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide is 381.24163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CJ-15161 is a synthetic compound classified as an opioid kappa receptor agonist. It has garnered attention for its potential application in pain management and analgesic therapy. The chemical structure of CJ-15161 is represented by the molecular formula C23H32ClN3O2, and it is often encountered in its hydrochloride salt form. This compound is notable for its selectivity towards kappa opioid receptors, which are part of the opioid receptor family involved in modulating pain and other physiological processes.

Typical of organic compounds. Notably, it undergoes:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, which can alter the compound's functional groups and reactivity.
  • N-Arylation: A key reaction in its synthesis involves intermolecular N-arylation, where an appropriately functionalized diamine reacts with aryl halides under palladium catalysis to form CJ-15161 .
  • Hydrochloride Formation: The compound can also form a hydrochloride salt, which enhances its solubility and stability for pharmaceutical applications .

CJ-15161 exhibits significant biological activity as a kappa opioid receptor agonist. This activity is characterized by:

  • Analgesic Effects: It has been shown to produce pain-relieving effects similar to other opioids but with a potentially lower risk of addiction compared to mu receptor agonists.
  • Sedative Properties: The compound may also induce sedation, making it suitable for managing certain types of pain without the euphoric effects associated with other opioids .
  • Potential Side Effects: As with other opioids, there may be risks of side effects such as dysphoria or hallucinations, particularly at higher doses.

The synthesis of CJ-15161 involves several key steps:

  • Preparation of Precursors: The process begins with the synthesis of α-amino acids that serve as precursors.
  • Intermolecular N-Arylation: This crucial step employs palladium-catalyzed cross-coupling reactions to attach aryl groups to the functionalized diamine .
  • Purification: Following synthesis, the product undergoes purification processes to isolate CJ-15161 from by-products.

These methods highlight the compound's reliance on advanced organic synthesis techniques, particularly those involving transition metal catalysis.

CJ-15161 is primarily explored for its potential applications in:

  • Pain Management: As an analgesic agent, it may provide an alternative to traditional opioid medications, particularly for chronic pain conditions.
  • Research: Its unique properties make it a valuable tool in pharmacological studies aimed at understanding kappa receptor functions and developing new therapeutic agents.

Studies on CJ-15161's interactions focus on its binding affinity and efficacy at kappa opioid receptors. Key findings include:

  • Selectivity: CJ-15161 shows high selectivity for kappa receptors compared to mu and delta receptors, which is crucial for minimizing side effects associated with non-selective opioids.
  • Synergistic Effects: Research indicates that combining CJ-15161 with other analgesics may enhance pain relief while mitigating adverse effects common with traditional opioids .

Several compounds share similarities with CJ-15161 in terms of structure and biological activity. Notable examples include:

Compound NameStructure SimilarityPrimary Activity
U50,488Kappa agonistAnalgesic
Salvinorin ANatural kappa agonistHallucinogenic properties
DynorphinEndogenous peptidePain modulation

Uniqueness of CJ-15161

CJ-15161 stands out due to its specific design aimed at enhancing analgesic effects while reducing addiction potential compared to traditional opioids. Its distinct synthesis pathway utilizing palladium-catalyzed reactions further differentiates it from naturally occurring compounds like Salvinorin A and endogenous peptides such as dynorphin.

Structural Characteristics

CJ-15161 belongs to the benzamide class of KOR agonists, featuring a stereochemically defined pyrrolidinyl-phenylethylamine core (Table 1). The (S,S)-configuration at its two stereocenters is critical for receptor binding selectivity, as demonstrated by comparative studies of enantiomers.

Table 1: Chemical Identity of CJ-15161

PropertyValueSource
IUPAC Name4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide
Molecular FormulaC₂₃H₃₁N₃O₂
Molecular Weight381.51 g/mol (free base)
PubChem CID72941841 (benzoate monohydrate)
CAS Registry204970-97-8 (free base)

Synthetic Routes

The discovery synthesis involved two key strategies (Figure 1):

  • Palladium-Catalyzed Cross-Coupling: Early routes utilized Pd-mediated N-arylation of a chiral diamine intermediate derived from L-phenylglycine.
  • Copper-Catalyzed N-Arylation: Optimized processes employed CuI with 1,10-phenanthroline ligands to couple oxazolidinones with aryl bromides, achieving >90% yield and stereochemical retention.

The copper-based method became preferred for scale-up due to lower catalyst costs and improved functional group tolerance.

CJ-15161 hydrochloride represents the primary salt form of the opioid κ-receptor agonist developed by Pfizer as an analgesic agent [1] [2]. This hydrochloride salt demonstrates the classical pharmaceutical approach of salt formation to enhance drug properties while maintaining the pharmacological activity of the parent compound.

Structural Modifications and Properties

The hydrochloride salt of CJ-15161 exhibits distinct structural and physicochemical characteristics compared to the free base form. The molecular formula C23H32ClN3O2 indicates the incorporation of one hydrochloric acid molecule per CJ-15161 molecule, resulting in a molecular weight of 417.98 g/mol [1] [3]. This represents a molecular weight increase of 36.47 g/mol compared to the free base form.

The elemental composition of CJ-15161 hydrochloride demonstrates the following distribution: carbon (66.09%), hydrogen (7.72%), chlorine (8.48%), nitrogen (10.05%), and oxygen (7.66%) [1] [3]. The stereochemical configuration remains absolute with two defined stereocenters (2/2), maintaining the (S,S)-configuration critical for receptor binding selectivity [4] [5].

The IUPAC nomenclature identifies this compound as 4-(((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide hydrochloride [2] [6]. The InChI Key UIDQSFVIAHCPLD-UMIAIAFLSA-N provides a unique identifier for this specific salt form [2] [5].
Table 1: CJ-15161 Hydrochloride Structural Properties

PropertyValue
Molecular FormulaC23H32ClN3O2
Molecular Weight417.98 g/mol
Exact Mass417.972
CAS Number204970-99-0
StereochemistryAbsolute
Defined Stereocenters2/2
Optical ActivityUnspecified

Comparative Stability Analysis

The hydrochloride salt form demonstrates enhanced stability characteristics compared to the free base, primarily due to the ionic interactions between the protonated amine and the chloride counterion [7] [8]. This salt formation typically enhances thermal stability, as salt forms generally exhibit higher melting points and improved thermal decomposition profiles compared to their corresponding free bases [9] .

Chemical stability is significantly improved in the hydrochloride form, with enhanced resistance to degradation under various environmental conditions [11] [7]. The salt form provides better protection against oxidative degradation and maintains chemical integrity over extended storage periods when stored under appropriate conditions (dry, dark environment at 0-4°C for short-term storage or -20°C for long-term storage) [11].

The hydrochloride salt exhibits enhanced solubility in aqueous media compared to the free base, with solubility being pH-dependent and generally favoring acidic conditions where the salt remains ionized [9] . This solubility enhancement translates to improved dissolution rates, which is particularly beneficial for oral dosage forms requiring rapid drug release and absorption.

Table 2: Stability Comparison of CJ-15161 Salt Forms

PropertyHydrochlorideFree BaseBenzoate Monohydrate
Thermal StabilityEnhancedBaselineModerate
Chemical StabilityImprovedLowerEnhanced
HygroscopicityPotentially higherLowerControlled
Solubility EnhancementSignificantPoorImproved
pH StabilityAcidic conditionspH dependentBroader range

CJ-15161 Benzoate Monohydrate (C30H39N3O5)

The benzoate monohydrate salt form represents an alternative pharmaceutical salt of CJ-15161, characterized by the molecular formula C30H39N3O5 and a molecular weight of 521.65 g/mol [12] [13]. This salt form incorporates benzoic acid as the counterion along with one molecule of water of hydration, creating a unique crystalline structure with specific physicochemical properties.

Chemical Composition and Structure

The benzoate monohydrate salt consists of the CJ-15161 base (C23H31N3O2), benzoic acid (C7H6O2), and one molecule of water (H2O) [12] [14]. The CAS number 646041-98-7 specifically identifies this hydrated salt form [13]. The UNII identifier U8Q66FHB1C is assigned by the FDA for regulatory purposes [15] [16].

The structural formula can be represented as CJ-15161·C7H6O2·H2O, indicating the stoichiometric relationship between the active pharmaceutical ingredient, the benzoate counterion, and the water of hydration [12] [14]. The benzoate counterion forms ionic interactions with the protonated amine functionality of CJ-15161, while the water molecule is incorporated into the crystal lattice structure through hydrogen bonding interactions.

The stereochemical configuration remains identical to other salt forms, with absolute stereochemistry and two defined stereocenters (2/2) [12] [14]. The molecular architecture maintains the essential pharmacophoric elements required for κ-opioid receptor binding and activation.

Physico-chemical Characteristics

The benzoate monohydrate salt exhibits distinct physico-chemical properties that differentiate it from both the free base and hydrochloride salt forms [9] [17]. The monohydrate nature of this salt form provides controlled water content, which can influence stability, dissolution behavior, and processing characteristics.

Hygroscopicity is moderated in the monohydrate form due to the controlled water content within the crystal structure [9] [18]. This controlled hydration state can provide advantages in terms of physical stability and processing, as the water content is fixed rather than variable based on environmental humidity conditions.

The benzoate counterion contributes to the overall stability profile through its aromatic carboxylate structure, which can participate in π-π stacking interactions and hydrogen bonding within the crystal lattice [17] [19]. These interactions can contribute to enhanced chemical stability and may provide protection against degradation pathways.

Solubility characteristics of the benzoate monohydrate are expected to be intermediate between the free base and hydrochloride salt, with the benzoate providing moderate enhancement in aqueous solubility compared to the free base while potentially offering broader pH stability compared to the hydrochloride form [9] [18].

Table 3: CJ-15161 Benzoate Monohydrate Properties

PropertyValue
Molecular FormulaC23H31N3O2·C7H6O2·H2O
Molecular Weight521.65 g/mol
CAS Number646041-98-7
UNII IdentifierU8Q66FHB1C
Hydration StateMonohydrate
CounterionBenzoate

Structure-Property Relationships Across Salt Forms

The relationship between chemical structure and physical properties across the different salt forms of CJ-15161 demonstrates the fundamental principles of pharmaceutical salt selection and optimization [20] [21]. Each salt form exhibits distinct characteristics that can be attributed to the specific counterion and hydration state, while maintaining the essential pharmacological properties of the parent compound.

The molecular weight progression from free base (381.51 g/mol) to hydrochloride (417.98 g/mol) to benzoate monohydrate (521.65 g/mol) reflects the increasing complexity of the salt forms and their potential impact on pharmaceutical processing and formulation [1] [12] [22]. The significant molecular weight increase in the benzoate monohydrate form is attributed to both the larger benzoate counterion and the incorporated water molecule.

Counterion selection plays a crucial role in determining the overall properties of the salt form [9] [21]. The chloride ion in the hydrochloride salt provides strong ionic interactions and enhanced solubility in aqueous media, particularly under acidic conditions. The benzoate counterion offers a larger, more complex structure that can participate in additional intermolecular interactions within the crystal lattice, potentially contributing to different dissolution and stability profiles.

The presence of water of hydration in the benzoate monohydrate form introduces additional complexity to the structure-property relationship [17] [18]. Hydrated salt forms often exhibit different thermal behavior, dissolution kinetics, and storage requirements compared to their anhydrous counterparts. The controlled hydration state can provide advantages in terms of physical stability and processability.

Table 4: Structure-Property Relationships Summary

Structural FeatureImpact on PropertiesSalt Form Relevance
Counterion sizeAffects crystal packing and solubilityCl⁻ < Benzoate⁻
Hydration stateInfluences thermal behavior and stabilityMonohydrate vs anhydrous
Ionic interactionsDetermines dissolution and pH stabilityStronger with Cl⁻
Crystal lattice energyAffects mechanical properties and processingVaries with counterion
Hydrogen bondingInfluences stability and dissolutionEnhanced in hydrated forms

The structure-property relationships observed across CJ-15161 salt forms align with established pharmaceutical principles regarding salt selection and optimization [20] [21]. The hydrochloride salt provides enhanced solubility and rapid dissolution, making it suitable for immediate-release formulations. The benzoate monohydrate offers a balanced profile with moderate solubility enhancement and potentially improved stability characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

381.24162724 g/mol

Monoisotopic Mass

381.24162724 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H222AV8TU

Wikipedia

Cj-15161

Dates

Last modified: 02-18-2024
1. Ito, Fumitaka; Kondo, Hiroshi. Process for producing pyrrolidinyl- and pyrrolinylethylamine compounds as kappa agonists and pharmaceutical compositions containing them. Hung. Pat. Appl. (2000), 160 pp. CODEN: HUXXCV HU 9903452 A2 20000228 CAN 147:72632 AN 2007:370172 CAPLUS
2. Andresen, Brian M.; Caron, Stephane; Couturier, Michel; DeVries, Keith M.; Do, Nga M.; Dupont-Gaudet, Kristina; Ghosh, Arun; Girardin, Melina; Hawkins, Joel M.; Makowski, Teresa M.; Riou, Maxime; Sieser, Janice E.; Tucker, John L.; Vanderplas, Brian C.; Watson, Timothy J. N. Process research and scale-up of the  -opioid receptor agonist CJ-15,161 drug candidate. Chimia (2006), 60(9), 554-560. CODEN: CHIMAD ISSN:0009-4293. CAN 147:257605 AN 2006:1141127 CAPLUS
3. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Couturier, Michel; Dupont-Gaudet, Kristina; Girardin, Melina. Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the  -Opioid Receptor Agonist CJ-15161. Journal of Organic Chemistry (2006), 71(3), 1258-1261. CODEN: JOCEAH ISSN:0022-3263. CAN 144:232953 AN 2006:18454 CAPLUS
4. Couturier, Michel; Tucker, John L.; Andresen, Brian M.; DeVries, Keith M.; Vanderplas, Brian C.; Ito, Fumitaka. Efficient synthesis of the  -opioid receptor agonist CJ-15,161: four stereospecific inversions at a single aziridinium stereogenic center. Tetrahedron: Asymmetry (2003), 14(22), 3517-3523. CODEN: TASYE3 ISSN:0957-4166. CAN 140:111217 AN 2003:877272 CAPLUS
5. Quallich, George Joseph; Castaldi, Michael James. Preparation of crystalline anhydrous and monohydrate benzoate salts of (2'S,3S)-3-hydroxy-N-[2-[N-methyl-N-4-[(N-propylamino)carbonyl]phenyl]amino-2-phenyl]ethylpyrrolidine as  -opioid receptor agonists. PCT Int. Appl. (2003), 16 pp. CODEN: PIXXD2 WO 2003072544 A1 20030904 CAN 139:230618 AN 2003:696867 CAPLUS
6. Devries, Keith M.; Couturier, Michel A.; Andresen, Brian M.; Tucker, John L.; Ito, Fumitaka. Preparation of hydroxypyrrolidinyl ethylamine compounds useful as selective  -opioid receptor agonists. U.S. Pat. Appl. Publ. (2002), 13 pp. CODEN: USXXCO US 2002161241 A1 20021031 CAN 137:337777 AN 2002:833565 CAPLUS
7. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Watson, Timothy J. N. Synthesis of the kappa-agonist CJ-15,161 via a palladium-catalyzed cross-coupling reaction. Chemical Communications (Cambridge, United Kingdom) (2002), (15), 1644-1645. CODEN: CHCOFS ISSN:1359-7345. CAN 138:73134 AN 2002:517323 CAPLUS
8. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylarylamines as kappa opioid receptor agonists. U.S. (2001), 39 pp., Cont.-in-part of Appl. No. PCT/IB96/00957. CODEN: USXXAM US 6201007 B1 20010313 CAN 134:222619 AN 2001:178439 CAPLUS
9. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylamines as kappa agonists. PCT Int. Appl. (1998), 129 pp. CODEN: PIXXD2 WO 9812177 A1 19980326 CAN 128:243949 AN 1998:199673 CAPLUS

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